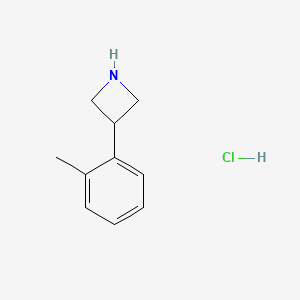

3-(o-Tolyl)azetidine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

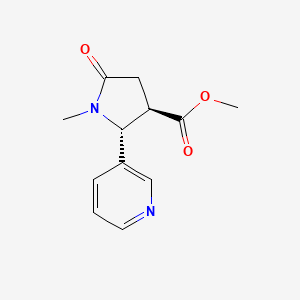

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Molecular Structure Analysis

Azetidines are four-membered heterocycles containing three carbon atoms and one nitrogen atom . They are liquid at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis

Azetidines are liquid at room temperature with a strong odor of ammonia . They are strongly basic compared to most secondary amines .科学的研究の応用

Polymer Synthesis

Azetidines are known to be building blocks for polyamines by anionic polymerization. They can be used in creating polymers with antibacterial and antimicrobial coatings, CO2 adsorption capabilities, chelation properties, materials templating, and non-viral gene transfection .

C(sp3)–H Functionalization

Azetidines have been applied in practical C(sp3)–H functionalization, which is a type of chemical reaction where a carbon-hydrogen bond is cleaved and replaced with a carbon-X bond (X being another atom or group). This is useful in the synthesis of complex molecules .

Cycloaddition Reactions

The [2+2] cycloaddition reactions for azetidine synthesis are important developments in chemistry. These reactions can be used to create functionalized azetidines, which have various applications in medicinal chemistry and drug development .

Neuroprotective Agents

While not directly related to 3-(o-Tolyl)azetidine Hydrochloride , similar azetidine compounds have shown neuroprotective effects, suggesting potential research applications in neuroscience and pharmacology .

Chemical Research and Development

Given the reactivity of azetidines, they are likely used in chemical R&D for developing new synthetic methods and reactions that could lead to the discovery of new drugs or materials .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(2-methylphenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-4-2-3-5-10(8)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFGWJXRDULTAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(o-Tolyl)azetidine Hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2916904.png)

![4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2916916.png)

![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B2916918.png)

![3-fluoro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B2916923.png)

![1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2916925.png)